- Methods and compositions for targeted protein degradation, World Intellectual Property Organization, , ,

Cas no 94838-59-2 (N-Boc-4-aminophenethylamine)

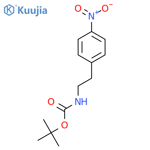

N-Boc-4-aminophenethylamine structure

Nome del prodotto:N-Boc-4-aminophenethylamine

Numero CAS:94838-59-2

MF:C13H20N2O2

MW:236.310103416443

MDL:MFCD05663961

CID:798917

PubChem ID:382207

N-Boc-4-aminophenethylamine Proprietà chimiche e fisiche

Nomi e identificatori

-

- tert-Butyl 4-aminophenethylcarbamate

- [2-(4-AMINOPHENYL)ETHYL]CARBAMIC ACID TERT-BUTYL ESTER

- Carbamic acid,N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester

- tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate

- Tert-Butyl-2-(4-Aminophenyl)Ethylcarbamate

- 4-[2-(BOC-AMINO)ETHYL]ANILINE

- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester

- C13H20N2O2

- tert-butyl (4-aminophenethyl)carbamate

- tert-butyl [2-(4-aminophenyl)ethyl]carbamate

- Carbamic acid, N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester

- Tert-butyl 2-(4-aminophenyl)ethylcarbamate hydrochloride

- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)

- N-Boc-4-aminophenethylamine

- N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine

- N-tert-Butoxycarbonyl-4-aminophenethylamine

- tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate

- BBL103231

- tert-butyl4-aminophenethylcarbamate

- NSC669666

- t-butyl 2-(4-aminophenyl)ethylcarbamate

- NS-03200

- CS-W003234

- tert-butyl 2-(4-aminophenyl)ethylcarbamate

- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI); N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine; N-tert-Butoxycarbonyl-4-aminophenethylamine; [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester; tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate; tert-Butyl 4-aminophenethylcarbamate

- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, AldrichCPR

- 2-(4-Aminophenyl)ethyl carbamic acid tert-butyl ester

- 2-(4-Aminophenyl)ethylcarbamic acid 1,1-dimethylethyl ester

- AB22067

- DS-018492

- 94838-59-2

- [2-(4-Amino-phenyl)-ethyl]carbamicacid tert-butyl ester

- AC-29368

- DB-058194

- SCHEMBL448114

- AKOS010469462

- N-tertbutoxycarbonyl-2-(4-aminophenyl)ethylamine

- n-[2-(4-aminophenyl)ethyl](tert-butoxy)carboxamide

- NCI60_024327

- [2-(4-amino-phenyl)-ethyl]-carbamicacid tert-butyl ester

- [(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester

- STL557041

- CHEMBL2008649

- DTXSID20327605

- SY021926

- EN300-1228926

- 4-(2-(t-butoxycarbonyl)aminoethyl) aniline

- tert-butyl[2-(4-aminophenyl)ethyl]carbamate

- MFCD05663961

- HOPALBZGTWDOTL-UHFFFAOYSA-N

- 4-(N-Boc-2-aminoethyl)aniline

-

- MDL: MFCD05663961

- Inchi: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)

- Chiave InChI: HOPALBZGTWDOTL-UHFFFAOYSA-N

- Sorrisi: O=C(NCCC1C=CC(N)=CC=1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 236.15200

- Massa monoisotopica: 236.152477885g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 17

- Conta legami ruotabili: 5

- Complessità: 240

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.2

- Superficie polare topologica: 64.4

Proprietà sperimentali

- Densità: 1.077±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilità: Molto leggermente solubile (0,57 g/l) (25°C),

- Coefficiente di ripartizione dell'acqua: Slightly soluble in water.

- PSA: 64.35000

- LogP: 3.30810

N-Boc-4-aminophenethylamine Informazioni sulla sicurezza

- Numero di trasporto dei materiali pericolosi:2811

- Classe di pericolo:6.1

- PackingGroup:Ⅲ

N-Boc-4-aminophenethylamine Dati doganali

- CODICE SA:2924299090

- Dati doganali:

Codice doganale cinese:

2924299090Panoramica:

2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso, imballaggio

Riassunto:

2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

N-Boc-4-aminophenethylamine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052370-250mg |

4-[2-(Boc-amino)ethyl]aniline |

94838-59-2 | 98% | 250mg |

¥36 | 2023-02-17 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63324-1g |

4-[2-(Boc-amino)ethyl]aniline, 97% |

94838-59-2 | 97% | 1g |

¥1933.00 | 2023-03-09 | |

| TRC | A612955-2500mg |

N-Boc-4-aminophenethylamine |

94838-59-2 | 2500mg |

$ 167.00 | 2023-04-19 | ||

| eNovation Chemicals LLC | D775195-5g |

[2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER |

94838-59-2 | 97% | 5g |

$200 | 2024-06-05 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0111-5g |

[2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester |

94838-59-2 | 97% | 5g |

¥454.68 | 2025-01-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052370-25g |

4-[2-(Boc-amino)ethyl]aniline |

94838-59-2 | 98% | 25g |

¥763.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42010-1g |

4-[2-(Boc-amino)ethyl]aniline |

94838-59-2 | 97% | 1g |

¥39.0 | 2023-09-06 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188559-5g |

N-Boc-4-aminophenethylamine |

94838-59-2 | 98% | 5g |

¥273.90 | 2023-09-04 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63324-5g |

4-[2-(Boc-amino)ethyl]aniline, 97% |

94838-59-2 | 97% | 5g |

¥8640.00 | 2023-03-09 | |

| Alichem | A019145691-5g |

tert-Butyl 4-aminophenethylcarbamate |

94838-59-2 | 97% | 5g |

$256.00 | 2023-08-31 |

N-Boc-4-aminophenethylamine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt

Riferimento

- Preparation of peptidomimetic compounds as selective neuronal nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt

Riferimento

- Pesticidal compositions and methods, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, rt

Riferimento

- Optical Control of TRPV1 Channels, Angewandte Chemie, 2013, 52(37), 9845-9848

Synthetic Routes 5

Condizioni di reazione

1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt

Riferimento

- Preparation of nitroarginine derivatives as selective neuronal nitric oxide synthase inhibitors, United States, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Solvents: Methanol ; 24 h, rt

Riferimento

- Preparation of novel multi-binding phenolic compounds as β2-adrenergic receptor agonists, United States, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt

Riferimento

- Preparation of sulfonylaminomethyl five-membered heterocyclic carboxamide derivatives as bradykinin B1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of inflammatory-related disorders, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt

Riferimento

- Controlling epithelial sodium channels with light using photoswitchable amilorides, Nature Chemistry, 2014, 6(8), 712-719

Synthetic Routes 9

Condizioni di reazione

1.1 Solvents: Methanol ; 24 h, rt

Riferimento

- Preparation of novel multibinding phenolic compounds as β2-adrenergic receptor agonists, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt

Riferimento

- Interleukin 8 receptor antagonist benzamide compounds, their preparation, and their therapeutic use, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Catalysts: Thiamine hydrochloride ; 3 min, rt

Riferimento

- Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of amines, Synthetic Communications, 2021, 51(24), 3791-3804

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 0 °C

1.2 1 h, rt

1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C

1.2 1 h, rt

1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C

Riferimento

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators, Bioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203

Synthetic Routes 13

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt

Riferimento

- Natural lignin nanoparticles: a promising nano-crosslinker for constructing fluorescent photoswitchable supramolecular hydrogels, Polymer Chemistry, 2020, 11(11), 1871-1876

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 3 psi, rt

Riferimento

- Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor, Journal of Medicinal Chemistry, 2012, 55(11), 5627-5631

Synthetic Routes 15

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt

Riferimento

- Preparation of imidazolylphenylethylaminocarbonylbenzenesulfonamides and related compounds as antiinflammatory and analgesic agents., World Intellectual Property Organization, , ,

Synthetic Routes 16

Condizioni di reazione

1.1 Catalysts: 1,1,1,3,3,3-Hexabromo-2-propanone Solvents: Dichloromethane ; 5 min, rt

Riferimento

- NBS and Br3CCOCBr3 as highly efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of amines, Tetrahedron Letters, 2016, 57(43), 4807-4811

Synthetic Routes 17

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran , Ethyl acetate ; 30 min, 23 °C; 4 h, 23 °C

Riferimento

- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condizioni di reazione

1.1 Solvents: Dichloromethane

Riferimento

- 4-Aminopiperidine ureas as potent selective agonists of the human β3-Adrenergic receptor, Bioorganic & Medicinal Chemistry Letters, 2001, 11(24), 3123-3127

N-Boc-4-aminophenethylamine Raw materials

- Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester

- Aminophenethylamine

- Di-tert-butyl dicarbonate

- 2-(4-Nitrophenyl)ethanamine

N-Boc-4-aminophenethylamine Preparation Products

N-Boc-4-aminophenethylamine Letteratura correlata

-

Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

94838-59-2 (N-Boc-4-aminophenethylamine) Prodotti correlati

- 38427-90-6(tert-butyl N-(2-phenylethyl)carbamate)

- 2171931-61-4(2-chloro-4-(5-methyl-1H-indazol-6-yl)pyridin-3-amine)

- 2228613-18-9(5-(2-chloro-6-methylpyridin-3-yl)-1,2-oxazole-3-carboxylic acid)

- 921521-40-6(N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-2-(5-chlorothiophen-2-yl)acetamide)

- 245039-28-5(2-(Methoxyimino)methyl-N~1~,N~3~-diphenylmalonamide)

- 1804985-59-8(4-Bromo-5-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine)

- 2229386-91-6(4-methoxy-2-methyl-1-(prop-2-yn-1-yl)benzene)

- 876708-67-7(5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo1,5-apyrimidine-3-carboxylic Acid)

- 179334-17-9(1-(2,3-difluorobenzyl)piperazine)

- 944317-26-4(3-Iodo-2-methyl-6-(trifluoromethyl)pyridine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:94838-59-2)N-Boc-4-aminophenethylamine

Purezza:99%

Quantità:100g

Prezzo ($):287.0